molecular formula C19H27N3O3S B4219513 (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate

(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate

Cat. No.: B4219513
M. Wt: 377.5 g/mol
InChI Key: AMRRUHNLIMXIJD-UHFFFAOYSA-N
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Description

1,7,7-Trimethylbicyclo[221]hept-2-yl [(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate involves multiple steps. The starting materials typically include 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl derivatives and 1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl [(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl [(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetate can be compared with similar compounds such as:

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-5-8-22-14(20)10-15(23)21-17(22)26-11-16(24)25-13-9-12-6-7-19(13,4)18(12,2)3/h5,10,12-13H,1,6-9,11,20H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRRUHNLIMXIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)CSC3=NC(=O)C=C(N3CC=C)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate
Reactant of Route 2
Reactant of Route 2
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate
Reactant of Route 3
Reactant of Route 3
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate
Reactant of Route 4
Reactant of Route 4
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate
Reactant of Route 5
Reactant of Route 5
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate
Reactant of Route 6
Reactant of Route 6
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetate

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